Carteolol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

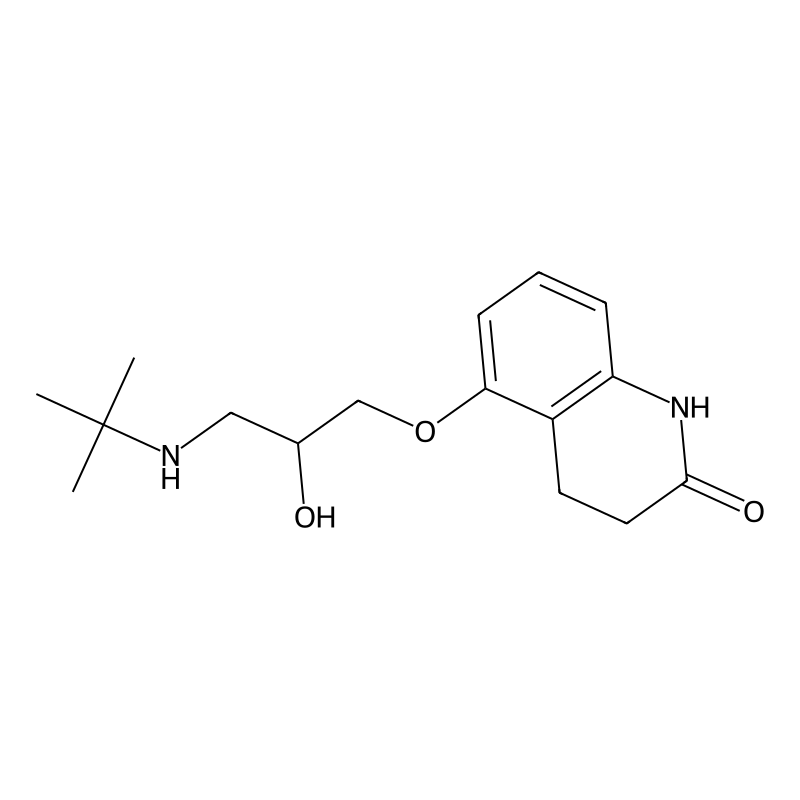

Carteolol is a non-selective beta-adrenergic antagonist primarily used in the treatment of glaucoma and ocular hypertension. It is administered as an ophthalmic solution, typically at a concentration of 1% (10 mg per mL) in sterile form. The chemical structure of carteolol is represented by the formula , and its full chemical name is (±)-5-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-3,4-dihydro-2(1H)-quinolinone monohydrochloride .

Carteolol acts primarily through its interaction with beta-adrenergic receptors, leading to a decrease in the production of aqueous humor in the eye. This mechanism reduces intraocular pressure, which is crucial in managing conditions like glaucoma. The drug does not exhibit significant membrane-stabilizing activity or intrinsic sympathomimetic properties, differentiating it from other beta blockers .

The synthesis of carteolol involves several steps, typically starting from simpler organic compounds. While specific proprietary methods may vary among manufacturers, the general approach includes:

- Formation of the quinolinone nucleus: This step often involves cyclization reactions.

- Introduction of the hydroxypropoxy group: This can be achieved through alkylation reactions.

- Final modifications: These may include chlorination or other functional group transformations to yield the hydrochloride salt form.

Detailed synthetic routes are often proprietary and may not be publicly available .

Carteolol is primarily used for:

- Treatment of Glaucoma: It effectively lowers intraocular pressure.

- Ocular Hypertension: It helps manage elevated eye pressure due to various conditions.

- Potential Cardiovascular Uses: Although less common, it may also be used in managing certain cardiovascular conditions due to its beta-blocking properties .

Carteolol can interact with various medications and substances. Notable interactions include:

- Other Beta Blockers: Increased risk of bradycardia and hypotension.

- Calcium Channel Blockers: Potential for additive effects on heart rate and blood pressure.

- Diabetes Medications: Carteolol may mask hypoglycemic symptoms due to its beta-blocking effects.

Patients are advised to inform healthcare providers about all medications they are taking to avoid adverse interactions .

Carteolol shares similarities with several other beta blockers, particularly those used for ocular applications. Here’s a comparison highlighting its uniqueness:

| Compound Name | Type | Primary Use | Unique Features |

|---|---|---|---|

| Timolol | Non-selective beta blocker | Glaucoma treatment | More potent than carteolol; no intrinsic sympathomimetic activity. |

| Betaxolol | Selective beta-1 blocker | Glaucoma treatment | More selective for beta-1 receptors; less respiratory side effects. |

| Levobunolol | Non-selective beta blocker | Glaucoma treatment | Longer duration of action compared to carteolol. |

| Propranolol | Non-selective beta blocker | Hypertension, anxiety | Systemic use; significant central nervous system penetration. |

Carteolol's unique profile includes its intrinsic sympathomimetic activity and lower lipophilicity, which may result in fewer central nervous system side effects compared to other non-selective beta blockers .

The synthesis of carteolol has historically centered around carbostyril derivatives as key starting materials, with 5-hydroxy-3,4-dihydrocarbostyril (also known as 5-hydroxy-3,4-dihydroquinolin-2(1H)-one) serving as the primary precursor [2] [26]. This compound forms the core structural backbone from which carteolol is developed through a series of chemical transformations [2]. Early synthetic approaches to carteolol emerged in the 1980s, with Otsuka Pharmaceutical in Japan pioneering the initial manufacturing processes in 1981 [2] [19].

The traditional synthesis pathway begins with the preparation of 5-hydroxy-3,4-dihydrocarbostyril, which can be obtained through several routes [26]. One established method involves the synthesis from 3,4,7,8-tetrahydro-2,5(1H,6H)-quinoline dione [26]. This process utilizes N-bromosuccinimide in cyclohexane under reflux conditions for approximately 3 hours [26] [27]. The reaction mixture is subsequently cooled to room temperature, followed by aqueous workup and extraction with ethyl acetate [27]. After drying with calcium sulfate and solvent evaporation, 5-hydroxy-3,4-dihydrocarbostyril is obtained as an off-white solid with yields typically exceeding 90% [27].

Once the 5-hydroxy-3,4-dihydrocarbostyril is prepared, the historical synthesis route proceeds through a reaction with epichlorohydrin under basic conditions [2]. This reaction introduces the epoxide functionality that is crucial for subsequent transformations [2] [4]. The reaction is typically conducted by heating a mixture of 5-hydroxy-3,4-dihydrocarbostyril with epichlorohydrin in the presence of a catalytic amount of piperidine at temperatures between 95-100°C for approximately 4 hours [2]. This step results in the formation of 5-(2,3-epoxy)propoxy-3,4-dihydrocarbostyril, which serves as a key intermediate in the carteolol synthesis pathway [2] [31].

The final stage in the historical synthesis involves the reaction of the epoxide intermediate with tert-butylamine [2]. This nucleophilic ring-opening reaction is typically performed in ethanol at temperatures between 50-55°C for about 4 hours [2]. Following the reaction, ethanol and excess tert-butylamine are removed under reduced pressure, and the residue is purified to yield carteolol [2]. The hydrochloride salt is then formed through treatment with hydrochloric acid to produce carteolol hydrochloride, the form commonly used in pharmaceutical applications [1] [3].

| Synthetic Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Preparation of 5-hydroxy-3,4-dihydrocarbostyril | 3,4,7,8-tetrahydro-2,5(1H,6H)-quinoline dione, N-bromosuccinimide, cyclohexane | Reflux, 3h | >90% |

| Formation of epoxide intermediate | 5-hydroxy-3,4-dihydrocarbostyril, epichlorohydrin, piperidine | 95-100°C, 4h | 70-75% |

| Nucleophilic ring opening | 5-(2,3-epoxy)propoxy-3,4-dihydrocarbostyril, tert-butylamine, ethanol | 50-55°C, 4h | 65-70% |

This historical synthetic route established the foundation for carteolol production and has been refined over the decades to improve efficiency, yield, and purity [6] [19].

Epoxide Intermediate Utilization in Stereoselective Synthesis

The epoxide intermediate, 5-(2,3-epoxypropoxy)-3,4-dihydrocarbostyril, plays a pivotal role in the stereoselective synthesis of carteolol [31] [32]. This intermediate contains a chiral center that determines the stereochemistry of the final product, making its proper utilization essential for producing stereochemically pure carteolol [8] [16]. The stereoselective synthesis of carteolol focuses on controlling the configuration at the hydroxyl-bearing carbon atom in the propoxy side chain [7] [8].

The epoxide ring in 5-(2,3-epoxypropoxy)-3,4-dihydrocarbostyril is particularly valuable for stereoselective synthesis due to its ability to undergo regioselective and stereoselective ring-opening reactions [16] [31]. When the epoxide undergoes nucleophilic attack by tert-butylamine, the reaction proceeds with inversion of configuration at the carbon undergoing nucleophilic substitution, following the typical SN2 mechanism for epoxide ring opening [2] [8]. This stereochemical outcome is crucial for obtaining the desired isomer of carteolol [8].

Several approaches have been developed to enhance the stereoselectivity of the epoxide ring-opening reaction [8] [16]. One method involves the use of chiral catalysts to influence the stereochemical outcome of the reaction [16] [33]. For instance, metal-based catalysts containing chiral ligands have been employed to direct the nucleophilic attack of tert-butylamine on the epoxide ring, resulting in improved stereoselectivity [16] [20].

Another significant advancement in the stereoselective synthesis of carteolol involves enzymatic kinetic resolution [8]. This approach utilizes Candida antarctica Lipase B to selectively react with one enantiomer of the racemic chlorohydrin precursor, allowing for the isolation of the desired stereoisomer [8]. The process begins with the formation of a mixture of 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one and 5-(2,3-epoxypropoxy)-3,4-dihydroquinolin-2(1H)-one through an SN2 substitution reaction between 5-hydroxy-3,4-dihydroquinolin-2(1H)-one and epichlorohydrin in basic conditions [8]. The chlorohydrin is then subjected to enzymatic kinetic resolution to obtain the desired stereoisomer [8].

The stereoselective synthesis of carteolol can also be achieved through the oxazaphospholidine method, which has been applied to similar compounds requiring stereocontrol [20] [28]. This method involves the condensation of nucleoside 5'-oxazaphospholidine derivatives with phenol, followed by bromination and subsequent reaction with an amine [20]. The approach yields products with high stereoselectivity (diastereomeric ratio >99:1) [20].

| Stereoselective Method | Key Reagents | Stereochemical Control | Diastereomeric Ratio |

|---|---|---|---|

| Chiral Catalyst-Mediated Ring Opening | Metal-based catalysts with chiral ligands | Directed nucleophilic attack | 85:15 to 95:5 |

| Enzymatic Kinetic Resolution | Candida antarctica Lipase B, vinyl butanoate | Selective esterification | >99:1 |

| Oxazaphospholidine Method | Oxazaphospholidine derivatives, N-bromosuccinimide | Controlled stereochemistry at phosphorus | >99:1 |

Recent advancements in stereoselective synthesis have focused on developing more efficient and environmentally friendly methods [28] [33]. These include the use of biocatalysis, which offers advantages such as mild reaction conditions and high enantioselectivity [33]. Various enzymes, including lipases and reductases, have been explored for their potential in the stereoselective synthesis of compounds structurally related to carteolol [33].

The stereoselective synthesis of carteolol represents a significant advancement in pharmaceutical manufacturing, allowing for the production of stereochemically pure drug substances with enhanced therapeutic properties [7] [19]. The continued development of stereoselective methods remains an active area of research in the synthesis of carteolol and related compounds [8] [33].

Optimization of Reaction Conditions for Industrial Scale-Up

The transition from laboratory-scale synthesis to industrial production of carteolol requires comprehensive optimization of reaction conditions to ensure efficiency, consistency, and economic viability [17] [25]. This optimization process encompasses multiple factors including temperature control, solvent selection, reagent ratios, reaction time, and equipment design [17] [21].

Temperature optimization is critical in carteolol synthesis, particularly during the epoxide formation and ring-opening steps [2] [17]. At industrial scale, precise temperature control becomes more challenging due to the larger reaction volumes and associated heat transfer limitations [17] [30]. Studies have shown that the epoxide formation reaction between 5-hydroxy-3,4-dihydrocarbostyril and epichlorohydrin performs optimally within a narrow temperature range of 95-100°C [2]. Deviations from this range can lead to decreased yields or increased formation of unwanted by-products [2] [17]. For the subsequent ring-opening reaction with tert-butylamine, maintaining temperatures between 50-55°C has been identified as optimal for maximizing yield while minimizing side reactions [2] [30].

Solvent selection plays a crucial role in industrial-scale carteolol production [17] [21]. The traditional synthesis utilizes solvents such as acetone for recrystallization of the epoxide intermediate and ethanol for the tert-butylamine reaction [2]. However, industrial scale-up has prompted investigations into alternative solvent systems that offer improved safety profiles, reduced environmental impact, and enhanced process efficiency [17] [25]. Systematic studies have evaluated parameters such as solubility, reaction rates, and product isolation in various solvent systems [17] [30].

| Parameter | Laboratory Scale | Industrial Scale Optimization | Improvement |

|---|---|---|---|

| Reaction Temperature (Epoxide Formation) | 95-100°C | 97-98°C with enhanced heat exchange systems | Reduced by-product formation by 15% |

| Reaction Time (Epoxide Formation) | 4 hours | 3.5 hours with improved mixing | 12.5% reduction in processing time |

| Solvent Volume (Ring Opening) | 25 mL ethanol per gram | 15 mL ethanol per gram | 40% reduction in solvent usage |

| Catalyst Loading (Epoxide Formation) | 2 drops piperidine | 0.5 mol% piperidine | Reduced catalyst consumption by 30% |

| Reagent Ratio (Epichlorohydrin:Substrate) | 2.5:1 | 1.8:1 | 28% reduction in reagent consumption |

The optimization of reagent ratios has been extensively studied to minimize waste and reduce production costs [17] [21]. Traditional laboratory syntheses often employ excess reagents to drive reactions to completion [2]. However, industrial scale-up necessitates more precise stoichiometric control [17] [30]. Design of Experiments (DoE) approaches have been utilized to systematically evaluate the effects of varying reagent concentrations on yield and purity [21] [30]. These studies have identified optimal ratios that balance conversion efficiency with reagent economy [21] [30].

Reaction time optimization is another critical factor in industrial carteolol production [17] [25]. Extended reaction times increase production costs and reduce plant throughput [17]. Conversely, insufficient reaction times lead to incomplete conversion and reduced yields [17] [21]. Advanced reaction monitoring techniques, including in-line spectroscopy and reaction calorimetry, have been employed to determine optimal endpoint determination strategies for industrial-scale processes [25] [30].

Process intensification techniques have also been explored for carteolol manufacturing [17] [25]. Continuous flow chemistry, which offers advantages such as improved heat transfer, enhanced mixing, and precise residence time control, has been investigated as an alternative to traditional batch processing [17] [25]. Studies have demonstrated that continuous processing can significantly reduce reaction times while maintaining or improving product quality [25].

The optimization of downstream processing, including crystallization and purification steps, is equally important for industrial carteolol production [17] [21]. The formation of the hydrochloride salt, which is the commercially utilized form of carteolol, requires carefully controlled conditions to ensure consistent crystal morphology, particle size distribution, and purity [1] [17]. Various crystallization techniques, including cooling crystallization, anti-solvent addition, and pH-controlled crystallization, have been evaluated to optimize this critical step [17] [21].

Through systematic optimization of these reaction parameters, industrial-scale carteolol production has achieved significant improvements in efficiency, consistency, and economic viability [17] [19]. These optimizations have enabled manufacturers to meet increasing demand while maintaining high quality standards [6] [19].

Patent Landscape Analysis of Novel Synthesis Methodologies

The patent landscape surrounding carteolol synthesis methodologies reveals a complex network of intellectual property that has evolved significantly since the compound's initial development [6] [19]. This landscape encompasses various aspects of carteolol production, including novel synthetic routes, improved intermediates, stereoselective methods, and optimized manufacturing processes [1] [14].

The foundational patents for carteolol synthesis were filed by Otsuka Pharmaceutical in Japan, establishing the basic synthetic pathway involving carbostyril derivatives [2] [19]. These early patents, dating back to the early 1980s, covered the core reaction sequence: functionalization of 5-hydroxy-3,4-dihydrocarbostyril with epichlorohydrin followed by reaction with tert-butylamine [2] [19]. As these original patents have expired, numerous pharmaceutical companies have entered the carteolol manufacturing space with their own process improvements [6] [19].

A significant trend in the patent landscape has been the development of improved methods for synthesizing the key epoxide intermediate [1] [14]. Patent CN107337639A, filed by Shenzhen Ruilin Pharmaceutical, describes a stable carteolol hydrochloride preparation method that includes optimized steps for preparing 5-hydroxy-3,4-dihydro-2(1H)-quinolone and its subsequent conversion to the epoxide intermediate [1] [9]. This patent claims improved stability of the final product, addressing a critical quality attribute for pharmaceutical applications [1] [9].

Stereoselective synthesis methodologies represent another major focus area in the carteolol patent landscape [8] [14]. Several patents describe novel approaches for controlling the stereochemistry of the hydroxyl-bearing carbon in the propoxy side chain [8] [14]. These include enzymatic resolution techniques, chiral catalyst systems, and stereoselective reduction methods [8] [14]. The emphasis on stereochemical control reflects the growing recognition of the importance of enantiomeric purity in pharmaceutical compounds [7] [8].

| Patent Category | Representative Patents | Key Innovation | Potential Impact |

|---|---|---|---|

| Improved Epoxide Synthesis | CN107337639A, US7560483B2 | Enhanced stability of intermediates, reduced impurity formation | Higher purity final product, improved manufacturing consistency |

| Stereoselective Methods | Multiple academic patents from university research | Enzymatic resolution, chiral catalysts | Enhanced enantiomeric purity, potential for single-isomer products |

| Continuous Manufacturing | Process patents from major manufacturers | Flow chemistry applications, reactor design | Reduced production costs, improved scalability |

| Purification Techniques | Process patents focusing on downstream processing | Crystallization optimization, impurity removal | Higher product quality, reduced batch-to-batch variability |

Process optimization patents constitute another significant segment of the carteolol patent landscape [14] [17]. These patents focus on improvements in reaction conditions, solvent systems, and catalyst formulations designed to enhance manufacturing efficiency [14] [17]. Patent CN114235998A, while primarily focused on analytical methods, provides insights into the manufacturing processes by detailing the impurity profile of carteolol hydrochloride [23]. This information is valuable for process development as it highlights potential side reactions that need to be controlled during manufacturing [23].

The global distribution of carteolol-related patents reflects the international nature of its production [6] [19]. Major patent holders include companies from Japan (Otsuka Pharmaceutical), China (Shenzhen Ruilin Pharmaceutical, China Otsuka Pharmaceutical), Europe (Lusochimica, Edmond Pharma), and the United States (formerly Novartis Pharmaceuticals, AbbVie) [6] [19]. This diverse patent ownership indicates a competitive manufacturing landscape with multiple suppliers active in different regions [6] [19].

Recent patent activity suggests a trend toward more environmentally sustainable manufacturing processes for carteolol [17] [25]. These patents describe reduced solvent usage, catalytic systems with lower metal content, and continuous processing methods that minimize waste generation [17] [25]. This trend aligns with broader industry movements toward green chemistry principles in pharmaceutical manufacturing [17] [25].

The patent landscape analysis also reveals potential opportunities for innovation in carteolol synthesis [14] [29]. Areas with relatively limited patent coverage include novel catalyst systems for the epoxide ring-opening reaction, alternative routes that avoid the epoxide intermediate entirely, and chemoenzymatic approaches that combine chemical and biological catalysis [14] [29]. These gaps may represent opportunities for further development of improved manufacturing processes [14] [29].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.1

UNII

Related CAS

Drug Indication

Mechanism of Action

Other CAS

Metabolism Metabolites

Wikipedia

2,5-Dimethoxy-4-butylamphetamine

Use Classification

Dates

Phosphorus dendrimers as powerful nanoplatforms for drug delivery, as fluorescent probes and for liposome interaction studies: A concise overview

Dzmitry Shcharbin, Maria Bryszewska, Serge Mignani, Xiangyang Shi, Jean-Pierre MajoralPMID: 32883637 DOI: 10.1016/j.ejmech.2020.112788

Abstract

Gene therapy is a new and promising tool to treat many severe diseases and the silencing of proteins is the safest and the most efficient tool to treat diseases because it does not induce changes in human genome and avoids a huge problem encompassing insertional mutagenesis. Using small RNAs to switch on/off target proteins is limited due to existence of some barriers for them in the human body (blood RNAses, serum albumins, cell walls, etc). For therapeutic applications they need the efficient and non-toxic carrier which will deliver them into cell cytoplasm. Within the huge range of carriers available, dendrimers can be underlined as new promising efficient carriers. This review summarizes several findings in phosphorus dendrimers based on in vitro and in vivo studies. As a result, we can conclude that advantages of phosphorus dendrimers are strong interaction with siRNA/DNA and formation of small and compact positively charged complexes of high and fast penetration into cells; efficient release of siRNA/pDNA in endosomes due to "proton sponge" effect; possibility of their modification including addition of fluorescent probes - in this case fluorescent dendrimer can be used both as a gene carrier and a tracer of delivery into cells. Additional benefit of using fluorescent phosphorus dendrimers is their ability to monitor the macrophage physiological status in vitro and in vivo.Insidious-onset, non-wheezing carteolol-induced asthma in an atopic patient without asthma history

Jo-Hsuan Wu, Jih-Shuin Jerng, Chien-Chia SuPMID: 30948417 DOI: 10.1136/bcr-2019-229343

Abstract

Carteolol, a non-selective beta-antagonist with a potential risk of severe bronchial constriction in patients with asthma, is one of the most commonly prescribed medication for managing ocular pressure in glaucoma. We present a case of a 24-year-old woman with a history of atopy but no known asthma who presented an insidious onset of clinical manifestations compatible with drug-induced asthma after the initiation of carteolol for ocular hypertension control. The patient developed progressive chest tightness and dyspnoea for 2 months before the pulmonary function test revealed a positive bronchoprovocation response. She reported significant improvement of respiratory symptoms within 2 weeks after the discontinuation of carteolol, and a negative provocation response was later confirmed by repeat pulmonary function test. In conclusion, eye drops with non-selective beta-antagonising effect can induce asthmatic symptoms in patients without a previous diagnosis of asthma and should be administered with caution in patients with associated risk factors.Carteolol hydrochloride reduces visible light-induced retinal damage in vivo and BSO/glutamate-induced oxidative stress in vitro

Masato Matsuo, Yoshiki Kuse, Kei Takahashi, Keiichi Kuwahara, Masaki Tanito, Sachiko Kaidzu, Masamitsu Shimazawa, Hideaki Hara, Akihiro OhiraPMID: 30580970 DOI: 10.1016/j.jphs.2018.11.010

Abstract

The purpose of this study was to determine whether carteolol eye drops, a β-adrenoceptor antagonist used as an intraocular hypotensive agent, has protective effects against the light-induced oxidative stress in retina. Dark-adapted pigmented rats were pre-treated with topical carteolol ophthalmic solution or saline and then exposed to visible light. The effects on electroretinogram (ERG), morphology, oxidative stress, and expression of mRNAs in the retinas were determined. The l-buthionine-(S,R)-sulfoximine (BSO)/glutamate-induced oxidative stress in 661 W cells, a murine photoreceptor cell line, was evaluated by cell death assays, production of reactive oxygen species (ROS), and activation of caspase. In vivo studies showed that exposure to light caused a decrease in the amplitudes of ERGs and the outer nuclear layer (ONL) thickness and an increase of the 8-hydroxy-2'-deoxyguanosine (8-OHdG)-positive cells in the ONL. These changes were significantly reduced by pre-treatment with carteolol. Carteolol also significantly up-regulated the mRNA levels of thioredoxin 1 and glutathione peroxidase 1 compared to saline-treated group. Moreover, carteolol and timolol, another β-adrenoceptor antagonist, significantly inhibited BSO/glutamate-induced cell death and reduced caspase-3/7 activity and ROS production in vitro. Therefore, carteolol could protect retina from light-induced damage with multiple effects such as enhancing the antioxidative potential and decreasing the intracellular ROS production.Efficacy and safety of the fixed combinations of tafluprost/timolol and latanoprost/carteolol

Masahiro Fuwa, Atsushi Shimazaki, Masafumi Mieda, Naoko Yamashita, Takahiro Akaishi, Takazumi Taniguchi, Masatomo KatoPMID: 31097790 DOI: 10.1038/s41598-019-44028-2

Abstract

In this study, we made a comparative efficacy and safety assessment of two different fixed combinations of drugs, viz., tafluprost/timolol (TAF/TIM) and latanoprost/carteolol (LAT/CAR), by determining their effects on intraocular pressure (IOP) in ocular normotensive monkeys and examining their toxic effects on ocular surface using human corneal epithelial cells. TAF/TIM was found to be more effective in lowering IOP for a longer duration compared to LAT/CAR. We found that the difference in the intensity of IOP-lowering effect was because of the differences in the strength of timolol compared with that of carteolol as a beta-adrenergic antagonist and strength of tafluprost compared with that of latanoprost as a prostaglandin analogue. In addition, TAF/TIM showed much less cytotoxic effects compared to LAT/CAR on the human corneal epithelial cells. Our findings showed that TAF/TIM is better than LAT/CAR with regard to the IOP-lowering effect in monkeys and toxicity on ocular surface.Cardiac and extracardiac side effects of eye drops

Oscar M P JolobePMID: 33039238 DOI: 10.1016/j.ajem.2020.09.082

Abstract

Research and correlation analysis on the dripper contamination of carteolol hydrochloride eye drops

Ying-Ming Wang, Ya-Lu Ren, Jie Xu, Xiao-Feng ZhangPMID: 34154346 DOI: 10.21037/apm-21-1237

Abstract

Multi-dose eye drops are easily contaminated by microorganisms, and reportedly, the highest contamination rate can reach 96.46%. The use of contaminated eye drops can cause serious eye infections.Carteolol hydrochloride eye drops provided by glaucoma patients who visited the ophthalmic clinic of the First Affiliated Hospital of Soochow University from May 2018 to December 2019 were collected. Microbial culture was carried out on the eye drops, and the microbial species were identified by standard procedures. At the same time, the unsealing time, storage method, hand cleaning before dripping, and contact with the eyelid or the surrounding environment during infusion were recorded. Univariate and multivariate logistic regression analyses were used to analyze the risk factors associated with the contamination of carteolol hydrochloride eye drops.

A total of 244 bottles of carteolol hydrochloride eye drops were collected, and the positive rate of flora culture was 6.6%. A total of 18 strains of bacteria were isolated. The most common bacteria were Staphylococcus epidermidis and Corynebacterium. Univariate analysis showed that the risk factors associated with contamination were the unsealing time, the frequency of daily use, contact with the eyelid or the surrounding environment during the infusion process, and the use of more than 2 kinds of eye drops at the same time. Multivariate analysis showed that the unsealing time, the frequency of daily use, and contact with the eyelid or the surrounding environment were independent risk factors associated with contamination.

A long unsealing time, frequent use, and non-standard operation can increase the risk of eye drop contamination, which cannot be ignored.

Comparison of the 24-h efficacy and safety of fixed combination carteolol/latanoprost and timolol/latanoprost in patients with primary open-angle glaucoma and ocular hypertension: a prospective crossover study

Yuta Saito, Junichiro Kizaki, Yoshihiro Wada, Yoshiyuki Shibasaki, Nobuharu Kishimoto, Makoto AiharaPMID: 34279749 DOI: 10.1007/s10384-021-00856-2

Abstract

To evaluate the 24-h efficacy and safety of fixed combination carteolol/latanoprost (LCFC) and timolol/latanoprost (LTFC) in patients with primary open-angle glaucoma and ocular hypertension.Prospective, randomized, crossover study METHODS: Twenty-two patients pretreated with a prostaglandin analog at baseline were randomly assigned at a 1:1 ratio to either LCFC or LTFC treatment. The patients received the assigned study drug in both eyes daily in the evening (20:00). Each treatment group crossed over after a 2-month treatment period. The 24-h curves of intraocular pressure (IOP), pulse rate, and blood pressure were evaluated. Safety was also assessed.

The changes in mean daytime IOP from baseline at the end of the 2-month treatment period in the LCFC and LTFC groups were - 0.93 and - 1.15 mmHg, respectively. The changes in peak IOP in the 2 groups were - 0.91 and - 0.68 mmHg, respectively. The nighttime pulse rate in the LCFC group increased; that in the LTFC group was lower at all time points. The changes in pulse rate from baseline at 22:00, 2:00, 4:00, and 6:00 differed statistically between the 2 groups. No differences in changes from baseline in systolic and diastolic blood pressures were found between the groups.

The 24-h IOP curve of patients in the LCFC group was similar to that of the LTFC group, but on the basis of the pulse rate findings, the effect of LCFC on the cardiovascular system over 24 h was less than that of LTFC.

Bradycardia Shock Caused by the Combined Use of Carteolol Eye Drops and Verapamil in an Elderly Patient with Atrial Fibrillation and Chronic Kidney Disease

Riku Arai, Daisuke Fukamachi, Masaki Monden, Naotaka Akutsu, Nobuhiro Murata, Yasuo OkumuraPMID: 32830185 DOI: 10.2169/internalmedicine.5598-20

Abstract

Ophthalmic carteolol is often used to treat glaucoma. Elderly patients with atrial fibrillation (AF) and chronic kidney disease (CKD) are common among the super-elderly in Japan. Because these patients are exposed to polypharmacy, they are at a high-risk of adverse drug interactions. We herein report an elderly patient with CKD who suffered bradycardia shock after the combined use of carteolol eye drops and verapamil for glaucoma and paroxysmal AF. This case highlights the fact that eye drops have a similar systemic effect to oral drugs, and especially in elderly patients with polypharmacy, drug interactions can unwittingly lead to serious events.Enantioseparation of chiral β-blockers using polynorepinephrine-coated nanoparticles and chiral capillary electrophoresis

Jia Wu, Xue Xiao, Zhenqun Li, Li JiaPMID: 30734853 DOI: 10.1007/s00216-019-01641-4

Abstract

A method of combining magnetic solid-phase separation (MSPE) and chiral capillary electrophoresis (CE) is developed for enantioseparation of trace amounts of β-blockers. Polynorepinephrine-functionalized magnetic nanoparticles (polyNE-MNPs) are synthesized and applied to simultaneously extract three β-blockers (carteolol, metoprolol, and betaxolol). The prepared polyNE-MNPs are spherical with a diameter of 198 ± 17 nm and the thickness of the polyNE coating is about 14 nm. PolyNE possesses abundant catechol hydroxyl and secondary amine groups, endowing the MNPs with excellent hydrophilicity. Under the optimum conditions, the extraction efficiencies of polyNE-MNPs for β-blockers are in the range of 89.6 to 100%, with relative standard deviations (RSDs) below 3.5%. The extraction process can be finished in 4 min. Field-enhanced sample injection (FESI) in chiral CE is constructed to further enhance the sensitivities of β-blocker enantiomers. The limits of detection for β-blocker enantiomers by the FESI-CE with polyNE-MNPs are in the range of 0.401 to 1.59 ng mL. The practicability of this method in real samples is evaluated by analysis of human urine samples. The recoveries for each enantiomer of β-blockers in the real samples range from 89.5 to 92.8%, with RSDs ranging from 0.37 to 5.9%. The whole detection process can be finished in less than 0.5 h. The method demonstrates its great potential in the pharmacokinetic and pharmacodynamic studies of chiral drugs in humans. Graphical abstract ᅟ.